Molecular Formula and MW Differentiation: Unique Scaffold vs. Generic PEG-Acetamide Linkers
CAS 1788833-58-8 (C₁₅H₂₃NO₄, MW 281.35) incorporates a chiral 2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl spacer that distinguishes it from simpler, achiral PEG-acetamide linkers such as N-(2-(2-hydroxyethoxy)ethyl)acetamide (CAS 118974-46-2, C₆H₁₃NO₃, MW 147.17) . The addition of the p-tolyl group increases hydrophobicity (predicted logP for the target compound is approximately 1.5-2.0 vs. -0.5 for the generic analog) and introduces a potential π-π interaction site, which can be critical for linker optimization in PROTAC design . No direct head-to-head biological or property comparison has been published. This evidence is class-level inference based on molecular descriptors.
| Evidence Dimension | Molecular weight and lipophilicity (predicted) that influence linker properties |
|---|---|
| Target Compound Data | C₁₅H₂₃NO₄, MW 281.35, predicted logP ~1.5-2.0 |
| Comparator Or Baseline | N-(2-(2-hydroxyethoxy)ethyl)acetamide (CAS 118974-46-2), C₆H₁₃NO₃, MW 147.17, predicted logP ~ -0.5 |
| Quantified Difference | MW difference: +134.18 Da; predicted logP difference: ~2.0-2.5 units higher (more lipophilic) |
| Conditions | In silico prediction (ChemDraw/ALOGPS) for neutral species. |
Why This Matters
A higher molecular weight and lipophilicity can be advantageous or detrimental depending on the target protein and the desired pharmacokinetic profile of the final PROTAC; the p-tolyl group provides a specific structural handle for tuning these properties that absent in the generic linker.
